molecular formula C14H13ClO5 B1355775 methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 919751-92-1

methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No. B1355775
CAS RN: 919751-92-1
M. Wt: 296.7 g/mol
InChI Key: NEUARLGDLFWOSU-UHFFFAOYSA-N
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Description

“Methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound with the CAS Number: 919751-92-1 . It has a molecular weight of 296.71 . The IUPAC name for this compound is methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13ClO5/c1-7-8-4-10 (15)12 (18-2)6-11 (8)20-14 (17)9 (7)5-13 (16)19-3/h4,6H,5H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.71 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthetic Chemistry

Compounds with a similar structure, such as 3-(bromoacetyl)coumarins, have been used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They have been used to synthesize a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Biological Applications

Coumarin derivatives, which include the structure of the compound , have been found to have various pharmacological activities. These include treatment categories of Alzheimer’s and haematopoietic necrosis (IHN); they have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Drug Discovery

3-(bromoacetyl)coumarin and its derivatives, which share a similar structure to the compound , are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .

Chemosensors

Polyfunctional coumarin platforms, which would include the compound , have been used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

Quantum Chemical Computational Methods

Through the rise of reliable quantum chemical computational methods, such as Density Functional Theory (DFT), the DFT-NMR spectra of different organic compounds have been extensively reported . The compound could potentially be used in these computational studies.

Anti-HIV-1 Activity

Indolyl and oxochromenyl xanthenone derivatives, which share a similar structure to the compound , have been reported to have anti-HIV-1 activity .

Safety And Hazards

The compound is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

methyl 2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-7-8-4-10(15)12(18-2)6-11(8)20-14(17)9(7)5-13(16)19-3/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUARLGDLFWOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

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